

Stability and reactivity of 2-(2,2-Difluorocyclopropyl)ethanol

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Compound of Interest

Compound Name: 2-(2,2-Difluorocyclopropyl)ethanol

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An In-depth Technical Guide on the Stability and Reactivity of 2-(2,2-Difluorocyclopropyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,2-Difluorocyclopropyl)ethanol is a unique bifunctional molecule featuring a primary alcohol and a gem-difluorocyclopropyl group. Fluorinated cyclopropanes are of significant interest in medicinal chemistry as they combine the conformational rigidity and metabolic stability of the cyclopropyl ring with the unique electronic properties of fluorine. The gem-difluoro substitution can influence molecular conformation, lipophilicity, and metabolic stability, making this moiety a valuable building block in the design of novel therapeutics.

This guide provides a comprehensive overview of the known and predicted stability and reactivity of **2-(2,2-Difluorocyclopropyl)ethanol**. Understanding these properties is critical for its application in multi-step syntheses, for defining storage conditions, and for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) containing this structural motif. The information herein is compiled from available literature on analogous structures and established principles of chemical stability testing.

Physicochemical Properties

Specific experimental data for **2-(2,2-Difluorocyclopropyl)ethanol** is not readily available in public literature. However, data for a close structural analog, 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol, provides a reasonable estimation of its properties.^[1]

Property	Value (for 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol)	Data Source
Molecular Formula	C ₆ H ₁₀ F ₂ O	PubChem CID: 14695231 ^[1]
Molecular Weight	136.14 g/mol	PubChem CID: 14695231 ^[1]
XLogP3	1.4	PubChem CID: 14695231 ^[1]
Hydrogen Bond Donor Count	1	PubChem CID: 14695231 ^[1]
Hydrogen Bond Acceptor Count	1	PubChem CID: 14695231 ^[1]
Rotatable Bond Count	2	PubChem CID: 14695231 ^[1]
Complexity	124	PubChem CID: 14695231 ^[1]

Chemical Stability Profile

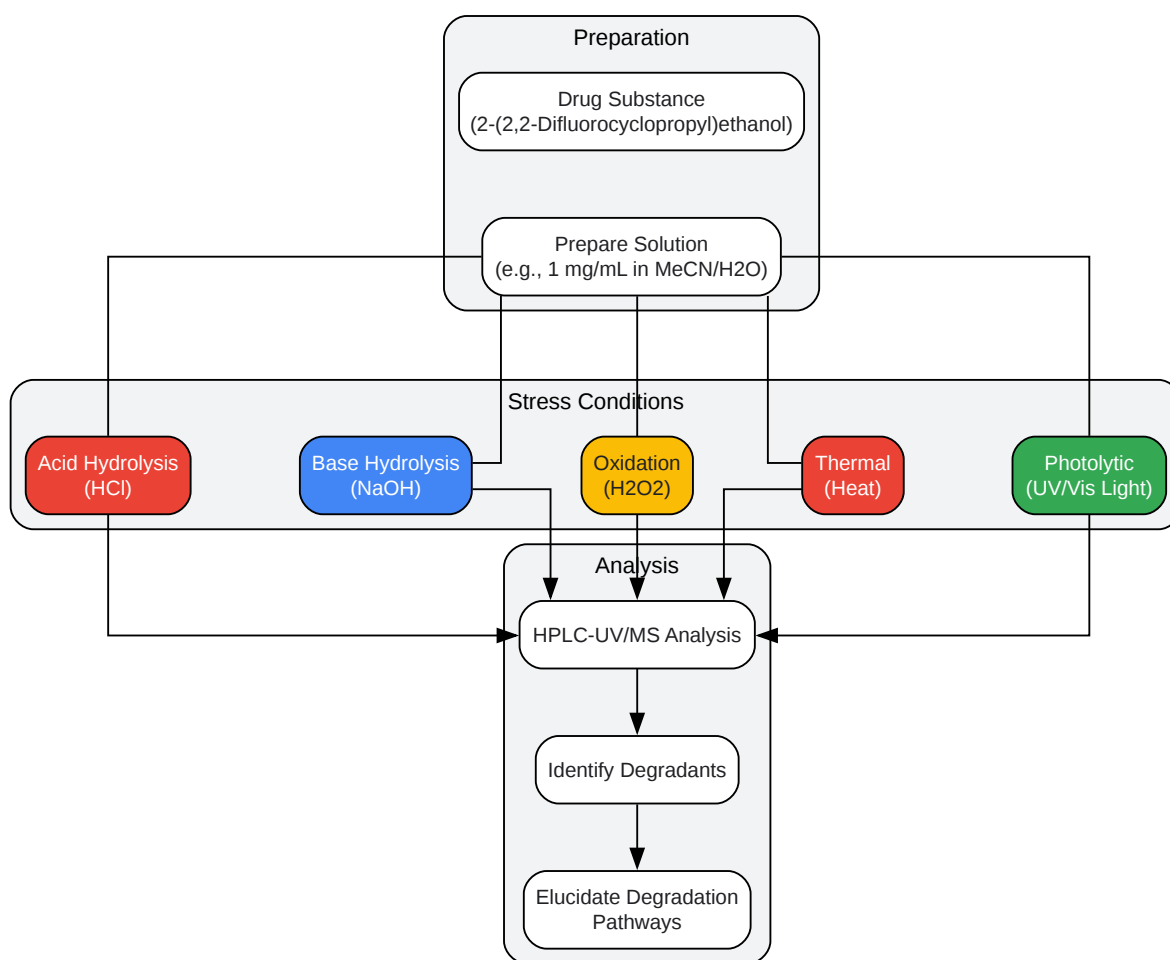
The stability of **2-(2,2-Difluorocyclopropyl)ethanol** is governed by the interplay between the robust gem-difluorocyclopropyl ring and the reactive primary alcohol.

Intrinsic Stability of the gem-Difluorocyclopropyl Group

Quantum-chemical analyses reveal that the geminal difluorination of a cyclopropane ring is a stabilizing feature.^{[2][3]} This stability arises from strong anomeric-like interactions where the lone pairs of one fluorine atom donate into the antibonding orbital of the adjacent C-F bond ($nF \rightarrow \sigma^*CF$).^{[2][3]} This electron delocalization provides a stabilization energy of approximately 14.3 kcal/mol per interaction.^[2] Consequently, the gem-difluorocyclopropyl moiety is expected to be highly stable under a range of conditions and resistant to ring-opening reactions compared to non-fluorinated cyclopropanes.

Forced Degradation Studies

To systematically evaluate the chemical stability and identify potential degradation products, a forced degradation (stress testing) study is essential.[4][5] These studies expose the molecule to conditions more severe than those encountered during storage to accelerate degradation.[5] [6] The goal is typically to achieve 10-20% degradation to ensure that analytical methods are capable of detecting and resolving impurities.[4][7]



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Caption: General workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

The following protocols describe standard procedures for conducting forced degradation studies on **2-(2,2-Difluorocyclopropyl)ethanol**.

Stock Solution Preparation

Prepare a stock solution of **2-(2,2-Difluorocyclopropyl)ethanol** at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.^[7] This stock will be used for all solution-state stress tests.

Acidic Hydrolysis

- Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Store the mixture at 60°C.
- Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.
- Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide before analysis.
- Analysis: Analyze by reverse-phase HPLC with UV and mass spectrometric detection (LC-MS) to monitor for the appearance of degradation products.

Basic Hydrolysis

- Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Store the mixture at 60°C.
- Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.
- Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M hydrochloric acid before analysis.
- Analysis: Analyze by LC-MS. The high pH may potentially promote ring-opening of the cyclopropane, although the gem-difluoro substitution enhances stability.^[8]

Oxidative Degradation

- Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light.
- Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.
- Analysis: Analyze directly by LC-MS. The primary alcohol is susceptible to oxidation.

Thermal Degradation

- Solid State: Store a sample of the neat compound in a controlled oven at 80°C. Periodically dissolve a portion in the analysis solvent.
- Solution State: Heat the stock solution at 80°C in a sealed vial.
- Time Points: Analyze samples at 1, 3, and 7 days.
- Analysis: Analyze by LC-MS. While the gem-difluorocyclopropyl ring is thermally stable, decomposition of the overall molecule may occur at elevated temperatures.

Photostability

- Procedure: Expose the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Control: A parallel set of samples should be stored in the dark under the same temperature conditions.
- Analysis: Analyze the stressed and control samples by LC-MS.

Stress Condition	Reagent/Condition	Temperature	Typical Duration	Potential Degradation Pathway
Acid Hydrolysis	0.1 M HCl	60°C	48 hours	Dehydration, Etherification (dimer)
Base Hydrolysis	0.1 M NaOH	60°C	48 hours	Minimal degradation expected
Oxidation	3% H ₂ O ₂	Room Temp	48 hours	Oxidation of alcohol to aldehyde/acid
Thermal	Heat	80°C	7 days	Non-specific decomposition
Photolytic	UV/Vis Light	Room Temp	Per ICH Q1B	Radical-mediated degradation

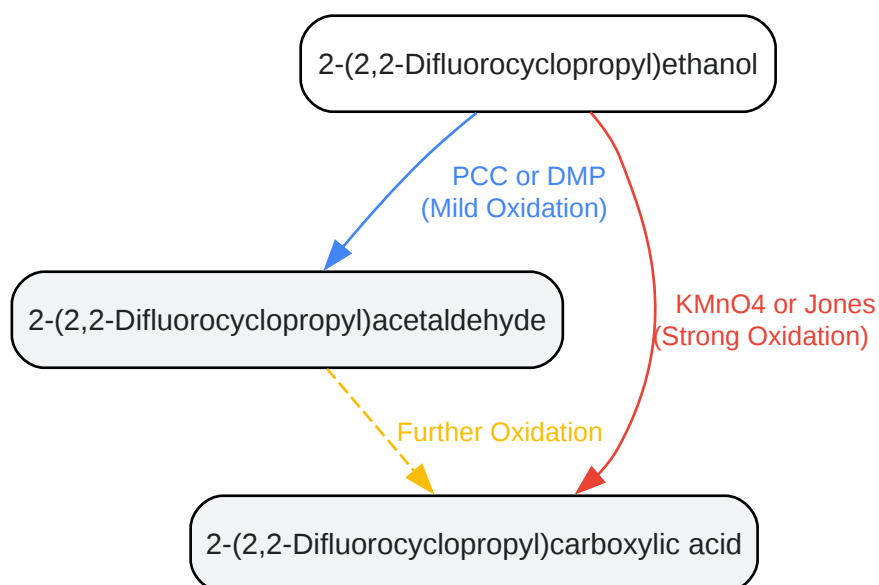
Chemical Reactivity Profile

The reactivity is dominated by the primary alcohol functional group.

Reactions of the Primary Alcohol

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids using common oxidizing agents.^[9] The choice of reagent and reaction conditions determines the outcome.

- To Aldehyde: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) will yield 2-(2,2-difluorocyclopropyl)acetaldehyde.
- To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol directly to 2-(2,2-difluorocyclopropyl)carboxylic acid.^[9]

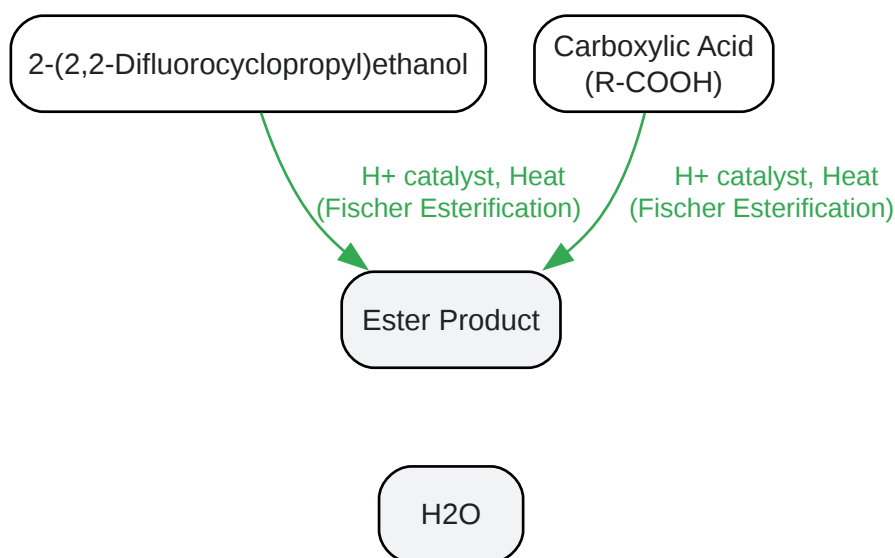


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Caption: Potential oxidation pathways.

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid.[10][11]

- Fischer Esterification: Reaction with a carboxylic acid ($R\text{-COOH}$) in the presence of a catalytic amount of a strong acid (e.g., H_2SO_4) under heating will produce the ester and water. The reaction is an equilibrium, and water may need to be removed to drive it to completion.[10]



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Caption: General esterification reaction pathway.

Reactivity of the gem-Difluorocyclopropyl Ring

The gem-difluorocyclopropyl ring is generally considered robust and chemically inert under most synthetic conditions, including those typically used for modifying the ethanol side chain. It is stable to many common oxidizing and reducing agents and a wide range of pH. However, extremely harsh conditions, such as reactions involving strong Lewis acids or certain transition metals, could potentially lead to ring-opening, though this is not a common or expected reactivity pathway.

Conclusion

2-(2,2-Difluorocyclopropyl)ethanol is a molecule with a stable core and a reactive functional handle. The gem-difluorocyclopropyl group confers significant intrinsic stability, making it a robust building block for complex molecule synthesis. The primary alcohol provides a versatile site for chemical modification through standard reactions like oxidation and esterification. A thorough understanding of its stability profile, obtained through systematic forced degradation studies, is paramount for its successful application in pharmaceutical research and development, ensuring the quality, safety, and efficacy of any resulting drug candidates.

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